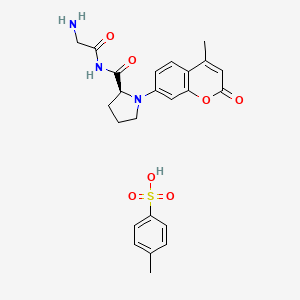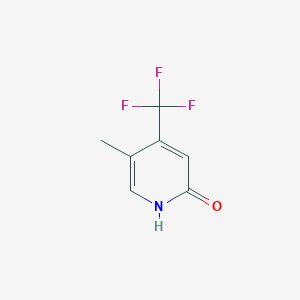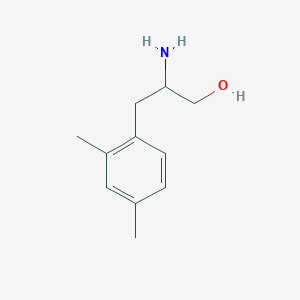
5-Bromothiophene-2-sulfinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromothiophene-2-sulfinicacid is an organosulfur compound that features a bromine atom attached to the thiophene ring, specifically at the 5-position, and a sulfinic acid group at the 2-position
Synthetic Routes and Reaction Conditions:
Bromination of Thiophene: The synthesis typically begins with the bromination of thiophene to introduce the bromine atom at the desired position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Sulfinic Acid Introduction: The sulfinic acid group can be introduced through a sulfonation reaction followed by reduction. Thiophene is first sulfonated using sulfur trioxide or chlorosulfonic acid to form thiophene sulfonic acid, which is then reduced to the sulfinic acid using a reducing agent like sodium sulfite.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to thiols or sulfides using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alkoxides, and thiols.
Major Products:
Oxidation: Thiophene sulfonic acids.
Reduction: Thiophene thiols or sulfides.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Bromothiophene-2-sulfinicacid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the construction of heterocyclic compounds and in cross-coupling reactions.
Biology and Medicine: In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors and pharmaceutical agents. The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its unique electronic properties are harnessed in the development of electronic devices.
Mécanisme D'action
The mechanism by which 5-Bromothiophene-2-sulfinicacid exerts its effects depends on its specific application. In chemical reactions, the sulfinic acid group acts as a nucleophile or electrophile, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
5-Bromothiophene-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
5-Chlorothiophene-2-sulfinicacid: Similar structure with a chlorine atom instead of bromine.
Thiophene-2-sulfinicacid: Lacks the bromine atom, offering different reactivity and applications.
Uniqueness: 5-Bromothiophene-2-sulfinicacid is unique due to the presence of both a bromine atom and a sulfinic acid group, which confer distinct reactivity patterns and potential for diverse applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C4H3BrO2S2 |
|---|---|
Poids moléculaire |
227.1 g/mol |
Nom IUPAC |
5-bromothiophene-2-sulfinic acid |
InChI |
InChI=1S/C4H3BrO2S2/c5-3-1-2-4(8-3)9(6)7/h1-2H,(H,6,7) |
Clé InChI |
MLQCXAGNFBJZHE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Br)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B13125220.png)




![7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B13125258.png)


